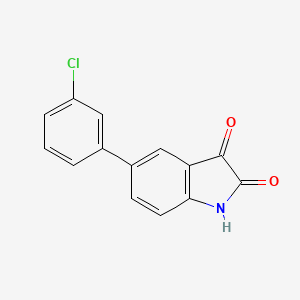

5-(3-Chlorophenyl)indoline-2,3-dione

Description

Structure

3D Structure

Properties

Molecular Formula |

C14H8ClNO2 |

|---|---|

Molecular Weight |

257.67 g/mol |

IUPAC Name |

5-(3-chlorophenyl)-1H-indole-2,3-dione |

InChI |

InChI=1S/C14H8ClNO2/c15-10-3-1-2-8(6-10)9-4-5-12-11(7-9)13(17)14(18)16-12/h1-7H,(H,16,17,18) |

InChI Key |

WQIBMBSAJWAFMF-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C2=CC3=C(C=C2)NC(=O)C3=O |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 5 3 Chlorophenyl Indoline 2,3 Dione

Established Synthetic Pathways for the Indoline-2,3-dione Core

The synthesis of the foundational indoline-2,3-dione nucleus is a well-established area of organic chemistry, with several named reactions providing reliable access to this key heterocyclic system.

Classic Sandmeyer and Stolle Methodologies for Isatin (B1672199) Synthesis

Two of the most venerable and widely employed methods for constructing the isatin core are the Sandmeyer and Stolle syntheses.

| Sandmeyer Isatin Synthesis | |

| Starting Material | Aniline (B41778) |

| Reagents | 1. Chloral (B1216628) hydrate (B1144303), Hydroxylamine (B1172632) hydrochloride, Sodium sulfate2. Concentrated Sulfuric Acid |

| Key Intermediate | Isonitrosoacetanilide |

| Reaction Type | Condensation followed by Electrophilic Cyclization |

The Stolle isatin synthesis offers a robust alternative to the Sandmeyer method. irapa.orgchemicalbook.com This procedure involves the condensation of a primary or secondary arylamine with oxalyl chloride to generate a chlorooxalylanilide intermediate. biomedres.uswikipedia.org Subsequent intramolecular Friedel-Crafts acylation, catalyzed by a Lewis acid such as aluminum trichloride (B1173362) (AlCl₃) or titanium tetrachloride (TiCl₄), effects the cyclization to form the indoline-2,3-dione ring system. irapa.orgwikipedia.org The Stolle method is particularly effective for producing N-substituted isatin derivatives. irapa.org

| Stolle Isatin Synthesis | |

| Starting Material | Primary or Secondary Arylamine |

| Reagents | 1. Oxalyl chloride2. Lewis Acid (e.g., AlCl₃, TiCl₄) |

| Key Intermediate | Chlorooxalylanilide |

| Reaction Type | Acylation followed by Intramolecular Friedel-Crafts Acylation |

Cyclization Reactions in the Formation of the Indoline-2,3-dione Nucleus

The critical step in both the Sandmeyer and Stolle methodologies is the final intramolecular cyclization that forms the five-membered pyrrole (B145914) ring of the isatin core.

In the Sandmeyer synthesis, the cyclization of the isonitrosoacetanilide intermediate is an electrophilic aromatic substitution. synarchive.com Under the strongly acidic conditions provided by concentrated sulfuric acid, the oxime is likely dehydrated to form a reactive acylnitrile or a related electrophilic species, which then attacks the electron-rich aromatic ring of the aniline precursor to close the ring. nih.gov The reaction is typically heated to facilitate this ring-closure. nih.gov For substrates with poor solubility in sulfuric acid, methanesulfonic acid has been used as an effective alternative medium to ensure complete cyclization. nih.gov

In the Stolle synthesis, the cyclization is a classic intramolecular Friedel-Crafts acylation. biomedres.us The Lewis acid catalyst activates the terminal acyl chloride of the chlorooxalylanilide intermediate, generating a potent acylium ion electrophile. This electrophile is then attacked by the adjacent aniline ring, leading to the formation of the new carbon-carbon bond and subsequent aromatization to yield the dione (B5365651) structure.

Targeted Synthesis of 5-Substituted Indoline-2,3-dione Derivatives

To synthesize the target compound, 5-(3-Chlorophenyl)indoline-2,3-dione, strategies must be employed to introduce the specific aryl group at the C-5 position of the isatin ring. This can be achieved either by starting with a pre-substituted aniline or by functionalizing the isatin core after its formation.

Strategies for Halogenation and Introduction of Aryl Moieties at the 5-Position

The C-5 position of the isatin ring is susceptible to electrophilic aromatic substitution, allowing for the introduction of various functional groups, including halogens. wikipedia.org Halogenation, particularly bromination, is a key strategic step as it installs a versatile handle for subsequent cross-coupling reactions. 5-Bromo-isatin can be synthesized via electrophilic bromination of isatin using reagents like N-bromosuccinimide (NBS) in a suitable solvent such as acetic acid or DMF. mdpi.com Similarly, 5-chloro-isatin can be prepared using a modified Sandmeyer methodology starting from 4-chloroaniline. mdpi.com

Once a halogen is in place at the C-5 position, modern palladium-catalyzed cross-coupling reactions are the premier methods for introducing aryl moieties. The Suzuki-Miyaura coupling is particularly powerful for this transformation, reacting a 5-halo-isatin with an appropriate arylboronic acid. scilit.commit.edu

Specific Methods for Incorporating the 3-Chlorophenyl Group

The synthesis of this compound is most efficiently achieved via a Suzuki-Miyaura cross-coupling reaction. The general approach involves the reaction of 5-bromo-isatin with 3-chlorophenylboronic acid.

This reaction is catalyzed by a palladium(0) species, which is typically generated in situ from a palladium(II) precatalyst like palladium(II) acetate (B1210297) or pre-formed catalysts such as PdCl₂(PPh₃)₂. The reaction requires a base (e.g., potassium carbonate, sodium carbonate) and is often carried out in a mixture of an organic solvent (like DMF, dioxane, or toluene) and water. Microwave irradiation has been shown to accelerate Suzuki coupling reactions, often leading to higher yields and shorter reaction times. researchgate.net

Illustrative Suzuki-Miyaura Coupling Conditions:

| Component | Example Reagent/Condition | Purpose |

|---|---|---|

| Aryl Halide | 5-Bromo-isatin | Isatin scaffold with leaving group |

| Boronic Acid | 3-Chlorophenylboronic acid | Source of the 3-chlorophenyl group |

| Catalyst | Pd(PPh₃)₄, Pd(OAc)₂ | Facilitates C-C bond formation |

| Base | K₂CO₃, Na₂CO₃, Cs₂CO₃ | Activates the boronic acid |

| Solvent | Toluene/Water, DMF/Water | Reaction medium |

| Temperature | Room temperature to reflux, or Microwave | Provides energy for the reaction |

Advanced Functionalization and Derivatization Techniques on the Indoline-2,3-dione Scaffold

The this compound molecule possesses several reactive sites that allow for further chemical modification, enabling the synthesis of a diverse array of more complex derivatives. chemicalbook.com The primary sites for functionalization are the N-1 amide proton and the C-3 carbonyl group. wikipedia.orgchemicalbook.com

N-Alkylation and N-Arylation: The nitrogen atom at the 1-position can be deprotonated with a suitable base (e.g., K₂CO₃, Cs₂CO₃, NaH) to form the isatin anion. nih.govmdpi.com This nucleophilic anion can then be reacted with various electrophiles, such as alkyl halides or benzyl (B1604629) halides, to yield N-alkylated derivatives. nih.govmdpi.com Microwave-assisted N-alkylation has proven to be an efficient method for this transformation. nih.gov N-arylation can be achieved through copper or palladium-catalyzed cross-coupling reactions with aryl halides. wikipedia.org

Reactions at the C-3 Carbonyl: The C-3 keto group is highly reactive and readily undergoes condensation reactions with a wide range of nucleophiles, particularly primary amines and related compounds. calstate.edu For example, reaction with hydrazines or substituted hydrazines can form hydrazones, while reaction with thiosemicarbazide (B42300) yields thiosemicarbazones. nmc.gov.in These condensation reactions are often catalyzed by a small amount of acid, such as glacial acetic acid. biomedres.us The C-3 position is also a key site for creating spirocyclic derivatives through reactions like 1,3-dipolar cycloadditions. nih.govuevora.pt Additionally, it can participate in aldol-type reactions with active methylene (B1212753) compounds. irapa.orgnih.gov

These derivatization strategies allow the core structure of this compound to be elaborated into a vast chemical space, providing a platform for the development of new compounds with tailored properties.

N1-Alkylation and N-Functionalization Strategies

The nitrogen atom at the N1 position of the indoline-2,3-dione ring is a common site for functionalization, which can significantly modulate the molecule's physicochemical and biological properties. N-alkylation is a primary strategy to introduce a diverse range of substituents.

Standard N-alkylation of isatins is typically achieved by generating the isatin anion with a base, followed by reaction with an alkylating agent. Common bases used include sodium hydride (NaH), potassium carbonate (K2CO3), and cesium carbonate (Cs2CO3) in aprotic polar solvents like N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidinone (NMP). The choice of base and solvent can influence the reaction's efficiency and yield. For instance, microwave-assisted N-alkylation has been shown to significantly reduce reaction times and improve yields compared to conventional heating methods.

A variety of alkylating agents can be employed, including simple alkyl halides (e.g., ethyl iodide, benzyl bromide), as well as more complex functionalized halides. The reaction of isatin with phenacyl bromide, for example, leads to the corresponding N-phenacylisatin. Furthermore, enantioselective N-alkylation methods have been developed using organocatalysis, such as prolinol-catalyzed reactions with enals, to produce chiral N-alkylated isatins with high enantioselectivity. These N-alkylated products can then serve as precursors for other chiral indole (B1671886) derivatives.

Table 1: Examples of N-Alkylation Reactions of Substituted Isatins Data extrapolated from studies on analogous compounds.

| Isatin Derivative | Alkylating Agent | Base/Solvent | Product | Yield (%) | Reference |

| Isatin | Ethyl chloroacetate | K2CO3 / DMF | N-ethoxycarbonylmethylisatin | - | |

| Isatin | Benzyl bromide | Cs2CO3 / NMP | N-benzylisatin | - | |

| 5-Bromoisatin | Various boronic acids | - | 5-Aryl-isatins | 70-80 | |

| Isatin | Enals | Prolinol catalyst | Chiral N-alkylated isatins | Good |

Formation of Schiff Bases and Spiro-Compounds Involving Indoline-2,3-dione

The C3-carbonyl group of the indoline-2,3-dione core is highly reactive and serves as a key electrophilic center for condensation reactions, leading to the formation of a wide array of derivatives, including Schiff bases and spiro-compounds.

Schiff Bases: The condensation of the C3-carbonyl group of isatins with primary amines or hydrazides readily forms Schiff bases, also known as imines or hydrazones. This reaction is typically catalyzed by a few drops of glacial acetic acid in a suitable solvent like ethanol. A diverse range of aromatic and heterocyclic amines can be used, leading to a wide variety of 3-iminoindolin-2-one derivatives. For instance, the reaction of 5-substituted isatins with nalidixic acid hydrazide has been reported to produce novel Schiff bases. The formation of bis-Schiff bases is also possible by reacting isatins with aromatic primary bis-amines.

Spiro-Compounds: Spiro-compounds are characterized by two rings sharing a single common atom. The C3 position of indoline-2,3-dione is a common spiro-center, and numerous synthetic strategies have been developed to construct spiro-oxindole frameworks. One of the most powerful methods is the 1,3-dipolar cycloaddition reaction of azomethine ylides with dipolarophiles. Azomethine ylides can be generated in situ from the condensation of isatin derivatives with α-amino acids. These ylides then react with various dipolarophiles to yield spiro-pyrrolidinyl-oxindoles.

Multicomponent reactions are also a highly efficient strategy for the synthesis of complex spiro-compounds in a single step. For example, the three-component reaction of isatins, malononitrile, and barbituric acid, catalyzed by an ionic liquid under microwave irradiation, affords spiro[indole-pyrimidine] derivatives in good yields. Similarly, the reaction of isatins, β-amino amides, and a catalyst can produce spiro[quinazoline-indoline]diones.

Table 2: Synthesis of Schiff Bases and Spiro-Compounds from Substituted Isatins Data extrapolated from studies on analogous compounds.

| Isatin Derivative | Reagent(s) | Reaction Type | Product Class | Reference |

| Isatin / 5-Fluoroisatin | Aromatic primary bis-amines | Condensation | Bis-Schiff Bases | |

| 5-Substituted Isatins | Nalidixic acid hydrazide | Condensation | Schiff Bases | |

| Isatin derivatives | α-Amino acids, Dipolarophiles | 1,3-Dipolar Cycloaddition | Spiro-pyrrolidinyl-oxindoles | |

| 5-Chloro-isatin | Malononitrile, Barbituric acid | Multicomponent Reaction | Spiro[indole-pyrimidine] | |

| 7-Chloro-substituted isatins | β-Amino amides | Condensation | Spiro[quinazoline-indoline]diones |

Click Chemistry Approaches for Constructing Complex Indoline-2,3-dione Hybrids

Click chemistry refers to a set of powerful, reliable, and selective reactions for the rapid synthesis of diverse chemical entities. The most prominent example is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which forms a stable 1,2,3-triazole ring.

While specific applications of click chemistry directly involving this compound are not extensively reported, the modular nature of this chemistry makes it highly suitable for creating complex hybrid molecules based on this scaffold. For this to be achieved, either an azide (B81097) or an alkyne functionality would need to be introduced into the this compound structure. This could be accomplished, for example, through N-alkylation with an azide- or alkyne-containing alkyl halide.

Once functionalized, the modified this compound could be "clicked" with a complementary azide or alkyne partner, allowing for the facile linkage to a wide range of other molecules, such as biomolecules, polymers, or other heterocyclic systems. For instance, an N-propargyl derivative of iso-indoline-1,3-dione has been successfully used in Cu(I)-catalyzed click reactions with azidomethyl coumarins to generate triazole-linked hybrid molecules. This approach highlights the potential for creating novel and complex molecular architectures based on the this compound core.

Mechanistic Studies of Reaction Pathways and Intermediate Characterization in this compound Synthesis

The synthesis of 5-substituted indoline-2,3-diones, including this compound, is often achieved through well-established synthetic routes, with the Sandmeyer isatin synthesis being a classical and widely used method. This process begins with the reaction of a substituted aniline (in this case, 3-chloro-5-phenylaniline) with chloral hydrate and hydroxylamine to form an isonitrosoacetanilide intermediate. This intermediate then undergoes acid-catalyzed cyclization, typically with concentrated sulfuric acid, to yield the final isatin product. The mechanism of the cyclization step is believed to involve an intramolecular electrophilic aromatic substitution.

The mechanisms of the subsequent functionalization reactions of the isatin core are also well-understood.

N-Alkylation: The mechanism of N-alkylation involves the deprotonation of the N1-amine by a base to form a resonance-stabilized isatin anion. This anion then acts as a nucleophile, attacking the electrophilic carbon of the alkylating agent in an SN2-type reaction to form the N-substituted product.

Schiff Base Formation: The formation of a Schiff base from the C3-carbonyl group proceeds via a nucleophilic addition-elimination mechanism. A primary amine attacks the electrophilic C3-carbonyl carbon, leading to a tetrahedral carbinolamine intermediate. This intermediate is then protonated, and subsequent dehydration (loss of a water molecule) results in the formation of the C=N double bond of the imine.

Spiro-Compound Formation (via 1,3-Dipolar Cycloaddition): In the formation of spiro-pyrrolidinyl-oxindoles, the reaction is initiated by the formation of an azomethine ylide from the condensation of the isatin C3-carbonyl and an α-amino acid. This is followed by a concerted [3+2] cycloaddition reaction between the azomethine ylide (the 1,3-dipole) and a dipolarophile (e.g., an alkene or alkyne), which forms the five-membered pyrrolidine (B122466) ring spiro-fused at the C3 position of the oxindole (B195798) core.

Advanced Spectroscopic and Structural Elucidation of 5 3 Chlorophenyl Indoline 2,3 Dione

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

NMR spectroscopy is an indispensable tool for mapping the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and signal multiplicities, the precise arrangement of atoms in 5-(3-Chlorophenyl)indoline-2,3-dione can be determined.

The ¹H NMR spectrum of this compound is expected to reveal distinct signals corresponding to each unique proton environment. The indoline (B122111) ring protons, the protons of the pendant 3-chlorophenyl group, and the N-H proton will each resonate at characteristic chemical shifts.

The aromatic region of the spectrum would be the most complex, featuring signals for the three protons on the isatin (B1672199) core (H-4, H-6, and H-7) and the four protons on the 3-chlorophenyl substituent. The proton at the C-4 position is anticipated to appear as a doublet, coupled to the H-6 proton. The H-6 proton would likely present as a doublet of doublets due to coupling with both H-4 and H-7. The H-7 proton is expected to resonate as a doublet, coupled to H-6.

The protons of the 3-chlorophenyl ring are also expected to produce a distinct pattern. Due to the meta-substitution, complex splitting patterns including triplets and doublets of doublets are anticipated. The N-H proton of the indoline ring is expected to appear as a broad singlet at a downfield chemical shift, typically above 10 ppm, a characteristic feature for isatin derivatives.

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Patterns for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|

| H (Indole NH) | > 10.0 | Broad Singlet | - |

| H-4 (Isatin) | 7.6 - 7.8 | Doublet | ~2.0 |

| H-6 (Isatin) | 7.7 - 7.9 | Doublet of Doublets | ~8.5, ~2.0 |

| H-7 (Isatin) | 7.0 - 7.2 | Doublet | ~8.5 |

| H-2' (Chlorophenyl) | 7.5 - 7.7 | Singlet (triplet-like) | - |

| H-4' (Chlorophenyl) | 7.4 - 7.6 | Multiplet | - |

| H-5' (Chlorophenyl) | 7.3 - 7.5 | Multiplet | - |

Note: The predicted values are based on theoretical principles and data from analogous compounds. Actual experimental values may vary.

The ¹³C NMR spectrum provides essential information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will produce a distinct signal. The spectrum is expected to show 14 signals, corresponding to the 14 carbon atoms in the structure.

The two carbonyl carbons (C-2 and C-3) of the dione (B5365651) moiety are the most deshielded and are expected to resonate at the furthest downfield region of the spectrum, typically between 155 and 185 ppm. The signals for the aromatic carbons of both the isatin core and the 3-chlorophenyl ring would appear in the range of approximately 110 to 150 ppm. The carbon atom bearing the chlorine (C-3') will have its chemical shift influenced by the electronegativity of the halogen. Quaternary carbons (C-3a, C-5, C-7a, C-1', C-3') will generally show signals of lower intensity compared to protonated carbons.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-2 (C=O) | ~184 |

| C-3 (C=O) | ~158 |

| C-3a | ~118 |

| C-4 | ~125 |

| C-5 | ~138 |

| C-6 | ~135 |

| C-7 | ~112 |

| C-7a | ~150 |

| C-1' (Chlorophenyl) | ~140 |

| C-2' (Chlorophenyl) | ~128 |

| C-3' (Chlorophenyl) | ~135 |

| C-4' (Chlorophenyl) | ~130 |

| C-5' (Chlorophenyl) | ~126 |

Note: The predicted values are based on theoretical principles and data from analogous compounds. Actual experimental values may vary.

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its key structural features.

A prominent feature would be the N-H stretching vibration of the lactam, expected as a sharp band in the region of 3200-3400 cm⁻¹. The spectrum would also be dominated by strong absorption bands for the two carbonyl (C=O) groups of the dione. The lactam carbonyl (C-2) and the ketone carbonyl (C-3) typically show distinct stretching frequencies in the range of 1700-1780 cm⁻¹. Aromatic C-H stretching vibrations are anticipated just above 3000 cm⁻¹, while the C=C stretching vibrations of the aromatic rings would appear in the 1450-1620 cm⁻¹ region. A band corresponding to the C-Cl stretching vibration is expected in the fingerprint region, typically between 800 and 600 cm⁻¹.

Table 3: Predicted IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity |

|---|---|---|---|

| N-H (Lactam) | Stretch | 3200 - 3400 | Medium-Sharp |

| C-H (Aromatic) | Stretch | 3000 - 3100 | Medium |

| C=O (Ketone, C-3) | Stretch | 1740 - 1780 | Strong |

| C=O (Lactam, C-2) | Stretch | 1700 - 1740 | Strong |

| C=C (Aromatic) | Stretch | 1450 - 1620 | Medium-Strong |

| C-N | Stretch | 1300 - 1350 | Medium |

Note: The predicted values are based on theoretical principles and data from analogous compounds. Actual experimental values may vary.

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It is crucial for determining the molecular weight and providing insights into the structure through fragmentation analysis.

The molecular formula of this compound is C₁₄H₈ClNO₂. The expected molecular ion peak [M]⁺ would correspond to the nominal molecular weight of 257 g/mol . Due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the mass spectrum would exhibit a characteristic isotopic pattern for the molecular ion, with a prominent [M]⁺ peak and a smaller [M+2]⁺ peak at approximately one-third the intensity.

The fragmentation pattern of isatin derivatives typically involves the loss of carbonyl groups. A primary fragmentation pathway for this compound would likely involve the sequential loss of carbon monoxide (CO) molecules. The initial loss of CO from the C-3 position would generate a significant fragment ion. Further fragmentation could involve the cleavage of the chlorophenyl ring or other rearrangements.

Table 4: Predicted Mass Spectrometry Fragmentation for this compound

| m/z | Possible Fragment |

|---|---|

| 257/259 | [M]⁺ (Molecular Ion) |

| 229/231 | [M - CO]⁺ |

| 201/203 | [M - 2CO]⁺ |

| 166 | [C₁₀H₅N]⁺ (Loss of Cl and CO groups) |

Note: The predicted values are based on theoretical principles and data from analogous compounds. Actual experimental values may vary.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophore Characterization

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, providing information about its electronic transitions and chromophoric systems. The isatin core is a well-known chromophore, and its electronic spectrum is influenced by substituents.

The UV-Vis spectrum of the parent isatin compound typically displays multiple absorption bands corresponding to π → π* and n → π* electronic transitions researchgate.netresearchgate.net. The presence of the conjugated 3-chlorophenyl group at the 5-position is expected to extend the chromophoric system. This extension of conjugation typically results in a bathochromic (red) shift, moving the absorption maxima (λmax) to longer wavelengths compared to unsubstituted isatin. The spectrum would likely exhibit strong absorption bands in the UV region (200-400 nm) due to π → π* transitions within the aromatic and dione systems, and a weaker, longer-wavelength absorption band in the visible region (around 400-450 nm) attributable to the n → π* transition of the carbonyl groups researchgate.net. The solvent used for analysis can also influence the position and intensity of these bands.

Table 5: Predicted UV-Vis Absorption Maxima for this compound

| Transition Type | Predicted λmax (nm) | Chromophore |

|---|---|---|

| π → π* | ~250 - 270 | Aromatic Systems |

| π → π* | ~310 - 340 | Conjugated Carbonyl System |

Note: The predicted values are based on theoretical principles and data from analogous compounds like isatin. Actual experimental values may vary depending on the solvent.

X-ray Crystallography and Solid-State Structural Analysis

X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of a crystalline solid. researchgate.net It provides precise information on bond lengths, bond angles, and intermolecular interactions in the solid state.

Analysis of Intermolecular Interactions in this compound Remains Undocumented

A comprehensive review of scientific literature and crystallographic databases reveals a notable absence of published research on the Hirshfeld surface analysis of the chemical compound this compound. This specific analysis, crucial for understanding the intricate network of intermolecular interactions and the resulting crystal packing, has not been publicly detailed for this particular molecule.

While studies on other substituted derivatives of indoline-2,3-dione (commonly known as isatin) and various compounds containing a chlorophenyl moiety have been conducted and include Hirshfeld surface analyses, the specific data for this compound is not available in the current body of scientific literature. Such an analysis would provide valuable insights into how the presence and position of the chlorophenyl group at the C5 position of the indoline-2,3-dione core influence the supramolecular architecture of the crystal.

The elucidation of the crystal structure and a detailed examination of the intermolecular interactions through Hirshfeld surface analysis are fundamental steps in predicting and understanding the physicochemical properties of a compound, such as its solubility, stability, and melting point. The lack of this specific information for this compound represents a gap in the comprehensive structural characterization of this molecule. Future crystallographic studies would be necessary to generate the experimental data required for such an analysis.

In-depth Theoretical and Computational Analysis of this compound Unexplored in Scientific Literature

A comprehensive search of scientific databases and scholarly articles has revealed a significant gap in the current body of research regarding the theoretical and computational chemistry of the specific compound this compound. Despite the broad interest in the physicochemical properties of isatin and its derivatives, detailed computational investigations focusing on this particular molecule are not publicly available.

Consequently, a thorough and scientifically accurate article adhering to the requested detailed outline on the energetic properties, conformational stability, atomic charge distribution, dipole moment, frontier molecular orbitals, and molecular electrostatic potential surface of this compound cannot be generated at this time. The creation of such an article would necessitate access to raw data from specific computational chemistry studies, which have not been published.

While general principles of computational chemistry and Density Functional Theory (DFT) could be discussed, applying them specifically to this compound without dedicated research would lead to speculation rather than the requested detailed and factual analysis.

Future research initiatives are encouraged to explore the computational properties of this compound, as this would provide valuable insights into its electronic structure, reactivity, and potential applications. Such studies would enable a comprehensive analysis as per the structured outline requested.

Should research on this specific compound become available, a detailed article could be produced. Alternatively, a similar analysis could be performed on a closely related isatin derivative for which computational data has been published, if that would be of interest.

Molecular Electrostatic Potential (MEP) Surface Analysis

Prediction of Electrophilic and Nucleophilic Reactive Sites

A detailed map of electrophilic and nucleophilic reactive sites for this compound, typically derived from calculations of the molecular electrostatic potential (MEP) and Fukui functions, is not available in published literature. Such an analysis would be crucial for understanding its reactivity in chemical reactions.

Natural Bond Orbital (NBO) Analysis

Investigation of Hyperconjugative Relationships and Electronic Structure

Specific data from an NBO analysis, which would quantify hyperconjugative interactions and provide a detailed picture of the electronic structure of this compound, has not been reported. This would include information on donor-acceptor interactions and the stabilization energies associated with them.

Computational Approaches to Spectroscopic Data Prediction

Gauge Independent Atomic Orbital (GIAO) Method for NMR Chemical Shift Quantification

There are no published studies that have employed the GIAO method to calculate the theoretical 1H and 13C NMR chemical shifts for this compound. A data table comparing theoretical and experimental NMR values cannot be generated without these specific calculations.

Molecular Docking and Ligand-Protein Interaction Studies

Characterization of Binding Affinities and Molecular Recognition Principles

While molecular docking studies have been performed for a wide range of isatin derivatives against various protein targets, a specific investigation into the binding affinities and molecular recognition principles of this compound is not documented. Consequently, a data table of binding energies and a description of its interactions with a specific protein receptor cannot be provided.

Identification of Key Interacting Residues within Biological Targets

A comprehensive review of theoretical and computational studies indicates a lack of specific research focused on identifying the key interacting amino acid residues for the compound this compound with its potential biological targets. While the broader class of indoline-2,3-dione (isatin) derivatives has been the subject of numerous molecular modeling studies to elucidate their binding modes with various proteins, specific data for the 3-chlorophenyl substituted analogue at the 5-position is not available in the current body of scientific literature.

Computational methods, such as molecular docking and molecular dynamics simulations, are pivotal in predicting how a ligand like this compound might interact with the active site of a protein. These studies typically provide detailed insights into the binding orientation of the compound and identify the specific amino acid residues that form crucial interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, which are essential for molecular recognition and biological activity.

Although general interaction patterns for the isatin scaffold have been reported against various targets—including but not limited to kinases, caspases, and viral enzymes—these findings cannot be directly extrapolated to this compound. The presence and specific location of the 3-chlorophenyl group at the 5-position of the indoline core introduce unique steric and electronic properties that would significantly influence its interaction profile with any given protein target.

Therefore, without dedicated computational studies on this compound, a detailed and scientifically accurate account of its key interacting residues remains uncharacterized. Further research employing in silico techniques is necessary to elucidate the molecular interactions governing the biological activity of this specific compound.

Computational and in Silico Studies

Computational chemistry provides valuable insights into the structural and electronic properties of molecules like 5-(3-Chlorophenyl)indoline-2,3-dione.

Density Functional Theory (DFT): DFT calculations are employed to optimize the molecular geometry and predict spectroscopic properties. For the analogous 5-(3-methoxyphenyl)indoline-2,3-dione, DFT was used to refine the crystal structure obtained from experimental data, demonstrating a good correlation between theoretical and observed structures. cambridge.org Such studies can also be used to calculate molecular orbital energies (HOMO/LUMO), electrostatic potential maps, and other electronic descriptors that govern the molecule's reactivity. nih.gov

Molecular Docking: In the context of medicinal chemistry, molecular docking is a key in silico technique. It is used to predict the binding orientation and affinity of a ligand (like an isatin (B1672199) derivative) within the active site of a protein target. Docking studies on isatin analogs have been used to understand their binding modes to enzymes such as monoamine oxidases (MAOs), revealing key interactions like hydrogen bonds that stabilize the ligand-protein complex. nih.gov These computational models help rationalize observed biological activities and guide the design of new, more potent compounds.

Structure Activity Relationship Sar Studies of 5 3 Chlorophenyl Indoline 2,3 Dione and Its Analogs

Influence of the 3-Chlorophenyl Moiety on Biological Activity Profiles

The 3-chlorophenyl substituent at the C5 position of the indoline-2,3-dione core is a critical determinant of the molecule's biological effects. The nature and position of the substituent on this phenyl ring, as well as its spatial orientation, significantly modulate the compound's interaction with biological targets.

Effects of Chlorine Substitution Position on the Phenyl Ring

The position of the chlorine atom on the C5-phenyl ring—ortho (2-), meta (3-), or para (4-)—can profoundly impact the biological activity of 5-phenylisatin (B182446) analogs. While direct comparative studies on the cytotoxic effects of 5-(2-chlorophenyl)-, 5-(3-chlorophenyl)-, and 5-(4-chlorophenyl)indoline-2,3-dione are not extensively documented in publicly available literature, broader studies on related structures provide valuable insights.

Generally, the introduction of a chlorine atom to a phenyl ring can enhance lipophilicity, which may improve cell membrane permeability. Furthermore, the electron-withdrawing nature of chlorine can influence the electronic distribution of the entire molecule, potentially affecting its binding affinity to target proteins. The differential effects of ortho, meta, and para substitution are likely due to a combination of steric hindrance, electronic effects (inductive and mesomeric), and the ability to form specific interactions, such as halogen bonds, within the binding pocket of a biological target.

Table 1: Illustrative Cytotoxicity Data of Isatin (B1672199) Analogs with Chloro-Substituted Phenyl Moieties

| Compound ID | Isatin Scaffold Modification | Phenyl Ring Substitution | Cell Line | IC50 (µM) |

| Analog A | 1-(2-chlorobenzyl)-5-fluoro | 2-chloro (on N1-benzyl) | M-HeLa | 10.5 |

| HuTu-80 | 8.2 | |||

| Analog B | 5-bromo-1-[2-(...)-2-oxoethyl] | 4-chloro (on N1-substituent) | Leukemia | 0.69-3.35 |

Note: This table provides illustrative data from related compounds to highlight the potential impact of chloro-substitution. Direct comparative data for 5-(o,m,p-chlorophenyl)indoline-2,3-dione is not available in the cited sources.

Impact of Phenyl Ring Orientation and Conformational Flexibility

The three-dimensional arrangement of the 3-chlorophenyl ring relative to the indoline-2,3-dione scaffold is a crucial factor in determining the biological activity of 5-(3-Chlorophenyl)indoline-2,3-dione. The rotational freedom around the single bond connecting the two ring systems allows the molecule to adopt various conformations. The preferred orientation in the binding site of a biological target will be the one that maximizes favorable interactions and minimizes steric clashes.

Effects of Substituents on the Indoline-2,3-dione Scaffold

Modifications to the indoline-2,3-dione core, including substitutions at the N1 position and alterations to the C2 and C3 carbonyl groups, have been shown to be pivotal in modulating the biological efficacy of this class of compounds.

N1-Substitution Patterns and Their Role in Biological Target Interaction

The nitrogen atom at the N1 position of the indoline-2,3-dione ring is a common site for chemical modification. The introduction of various substituents at this position can significantly impact the compound's physicochemical properties, such as solubility and lipophilicity, as well as its ability to interact with biological targets.

Table 2: Effect of N1-Substitution on the Cytotoxic Activity of 5-Phenylisatin Analogs

| N1-Substituent | C5-Substituent | Cell Line | IC50 (µM) |

| H | 4-methoxyphenyl | K562 | >10 |

| 4-methoxybenzyl | 4-methoxyphenyl | K562 | 0.03 |

| H | Phenyl | K562 | >10 |

| Benzyl (B1604629) | Phenyl | K562 | 2.5 |

Source: Data compiled from studies on 5-phenylisatin analogs to illustrate the general effect of N1-substitution. nih.govnih.gov

C5-Substitution Effects on Modulating Biological Efficacy

The C5 position of the indoline-2,3-dione scaffold is another key site for modification that significantly influences biological activity. The introduction of a phenyl group at this position, as in this compound, has been shown to be a favorable modification for enhancing cytotoxic effects compared to the unsubstituted isatin core. nih.gov

Table 3: Influence of C5-Substitution on the Cytotoxicity of Isatin Derivatives

| C5-Substituent | N1-Substituent | Cell Line | IC50 (µM) |

| H | H | K562 | >50 |

| Phenyl | H | K562 | 12.5 |

| 4-methoxyphenyl | H | K562 | 8.7 |

Source: Data compiled from studies on isatin derivatives to illustrate the general effect of C5-substitution. nih.gov

Modifications at the C2 and C3 Carbonyls and Resultant Activity Modulations

The carbonyl groups at the C2 and C3 positions of the indoline-2,3-dione ring are critical pharmacophoric features. Numerous studies have demonstrated that the integrity of the C3-carbonyl group is often essential for maintaining high biological activity. nih.govnih.gov

Derivatization of the C3-ketone group in active 5-phenylisatin analogs has consistently led to a significant decrease or complete loss of cytotoxic potency. This suggests that the C3-carbonyl is likely involved in a crucial interaction with the biological target, such as forming a hydrogen bond or a covalent linkage. Modifications at this position, therefore, disrupt this key interaction, leading to diminished activity. Information regarding the modification of the C2-carbonyl (the lactam group) is less common, suggesting that this position is either less amenable to chemical modification or that such modifications are generally detrimental to activity.

Table 4: Effect of C3-Carbonyl Modification on the Cytotoxicity of a Potent 5-Phenylisatin Analog

| Compound | C3-Modification | Cell Line | IC50 (µM) |

| Parent Compound | C=O (unmodified) | K562 | 0.03 |

| Derivative 1 | C=N-OH | K562 | >10 |

| Derivative 2 | C=N-NH2 | K562 | >10 |

Source: Illustrative data based on findings that derivatization of the C3-ketone group leads to a loss of activity. nih.govnih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

While specific QSAR models exclusively developed for this compound are not extensively documented in publicly available literature, the broader class of isatin and its derivatives has been the subject of numerous QSAR studies for various biological activities, including anticancer, antiviral, and anticonvulsant effects. nih.govmdpi.commdpi.com These studies provide a solid framework for understanding which molecular descriptors and physicochemical parameters are likely to be significant for the activity of this compound and its analogs.

The development of a predictive QSAR model for a series of compounds, including this compound, involves a systematic process. Initially, a dataset of compounds with varying structural modifications and their corresponding biological activities (e.g., IC50 values) is compiled. For each molecule, a wide range of molecular descriptors are calculated using computational software. These descriptors quantify different aspects of the molecular structure, such as its electronic, steric, and lipophilic properties.

Statistical methods like Multiple Linear Regression (MLR), Partial Least Squares (PLS), and machine learning algorithms are then employed to build a mathematical equation that correlates a selection of these descriptors with the observed biological activity. ut.ac.irjocpr.com The goal is to create a model that is not only statistically robust but also has high predictive power for new, untested compounds.

For isatin analogs, QSAR models have been developed for various activities. For instance, in the context of anticancer activity, descriptors such as topological parameters and gateway parameters have been shown to have a significant impact on the cytotoxic activity of isatin derivatives. ut.ac.ir A study on N-alkyl substituted isatins identified descriptors like the number of bromine atoms, chi2 (a topological descriptor), and the hydrophilic surface area as being important for their anticancer activity. jocpr.com

A hypothetical QSAR model for a series of 5-phenylindoline-2,3-dione analogs might take the following form:

log(1/IC50) = β0 + β1(Descriptor 1) + β2(Descriptor 2) + ... + βn(Descriptor n)

Where the descriptors could represent properties of the substituents on the phenyl ring and the isatin core. The predictive ability of such a model is rigorously assessed through internal and external validation techniques to ensure its reliability. nih.gov

Through SAR and QSAR studies on isatin derivatives, several key physicochemical parameters have been consistently identified as being correlated with their biological activity. These parameters provide insights into the molecular interactions that are crucial for the compound's mechanism of action.

Lipophilicity: The lipophilicity of a molecule, often quantified by its partition coefficient (log P), is a critical factor influencing its ability to cross cell membranes and interact with hydrophobic pockets in target proteins. For isatin derivatives, the nature and position of substituents significantly affect their lipophilicity. In a series of 5-arylisatin derivatives, it was observed that substitutions on the C-5 phenyl group influence their cytotoxic activity, suggesting that lipophilicity plays a role in their efficacy. nih.gov

Electronic Effects: The electronic properties of substituents, such as their electron-donating or electron-withdrawing nature, can impact the binding affinity of the molecule to its target. These effects are often described by Hammett constants (σ). For this compound, the chlorine atom on the phenyl ring is electron-withdrawing, which can influence the electronic distribution of the entire molecule and its interaction with biological targets.

Steric Factors: The size and shape of a molecule and its substituents, described by steric parameters like molar refractivity (MR) or Taft's steric parameter (Es), are crucial for ensuring a proper fit within the binding site of a receptor or enzyme. The presence of the phenyl group at the 5-position of the isatin core, as well as the chloro-substituent, will have a significant steric influence that can affect the compound's activity.

Hydrogen Bonding: The isatin scaffold contains hydrogen bond donor (N-H) and acceptor (C=O) groups, which are important for interactions with biological targets. Modifications that affect the hydrogen-bonding potential of the molecule can significantly alter its biological activity.

The following table summarizes some of the key physicochemical parameters and molecular descriptors that have been found to be important in QSAR studies of isatin analogs and are likely to be relevant for this compound.

| Parameter/Descriptor Category | Specific Examples | Potential Influence on Activity |

| Lipophilic | Log P, Hydrophobic constants (π) | Membrane permeability, binding to hydrophobic pockets |

| Electronic | Hammett constants (σ), Dipole moment, Partial atomic charges | Receptor binding affinity, electrostatic interactions |

| Steric | Molar Refractivity (MR), Taft's steric parameter (Es), Molecular volume | Fit within the active site of the target protein |

| Topological | Connectivity indices (e.g., chi2), Wiener index | Overall molecular shape and branching |

| Quantum Chemical | HOMO/LUMO energies, Mulliken charges | Reactivity, ability to participate in charge-transfer interactions |

In a study of 5-arylisatin derivatives, it was found that N-substituted benzyl and C-5 substituted phenyl groups significantly enhance their cytotoxic activity. nih.gov Specifically, the presence of methoxy (B1213986) groups on both the N-benzyl and C-5 phenyl rings led to a compound with very high potency, highlighting the importance of specific electronic and steric features at these positions. nih.gov This suggests that for this compound, modifications to the chloro-substituted phenyl ring could be a key area for optimizing its biological activity.

Mechanistic Insights into the Biological Activity of 5 3 Chlorophenyl Indoline 2,3 Dione Non Clinical / in Vitro

Enzymatic Inhibition Profiles and Kinetic Investigations

The core structure of indoline-2,3-dione is a versatile scaffold that has been utilized in the development of inhibitors for a wide array of enzymes. The substitution of a 3-chlorophenyl group at the 5-position modifies its electronic and steric properties, influencing its binding affinity and inhibitory potency against various enzymatic targets.

Modulation of Key Enzymes (e.g., DNA Gyrase, Acetylcholinesterase, Butyrylcholinesterase, α-Glucosidase, α-Amylase)

DNA Gyrase: DNA gyrase is an essential bacterial enzyme that introduces negative supercoils into DNA, making it a validated target for antibacterial agents. nih.govnih.gov Quinolones are a well-known class of DNA gyrase inhibitors that stabilize the enzyme-DNA complex, leading to double-stranded breaks. mdpi.com While specific kinetic data for 5-(3-Chlorophenyl)indoline-2,3-dione against DNA gyrase is not extensively detailed in the available literature, the broader class of heterocyclic compounds is frequently explored for this purpose. For instance, certain 3-aminothiazolquinolones have shown potent inhibitory activity against DNA gyrase. mdpi.com

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE): These enzymes are critical for regulating acetylcholine levels, and their inhibition is a key strategy in managing Alzheimer's disease. nih.govbrieflands.com Studies on structurally related isoindoline-1,3-dione derivatives have demonstrated that a chlorine substituent on the phenyl ring plays a significant role in inhibitory activity. In one series of compounds, a derivative with an ortho-chlorine substituent was the most potent against AChE (IC₅₀ = 0.91 µM), while the meta-substituted version, which would be analogous to the substitution pattern of this compound, exhibited the lowest inhibitory effect (IC₅₀ = 85 µM). nih.gov This suggests that the substitution position is a critical determinant of potency. Other isoindoline-1,3-dione hybrids have shown potent AChE inhibition with IC₅₀ values as low as 2.1 µM. researchgate.net

| Enzyme | Related Compound Class | Representative IC₅₀ (µM) | Reference |

| Acetylcholinesterase (AChE) | 2-(2-(4-(2-Chlorobenzyl)piperazin-1-yl)ethyl)isoindoline-1,3-dione | 0.91 ± 0.045 | nih.gov |

| Acetylcholinesterase (AChE) | 2-(2-(4-(3-Chlorobenzyl)piperazin-1-yl)ethyl)isoindoline-1,3-dione | 85 ± 12 | nih.gov |

| Butyrylcholinesterase (BChE) | 2-(4-(3-(4-chlorophenyl) acryloyl) phenyl) isoindoline-1,3-dione | 102 ± 10 | 2promojournal.com |

α-Glucosidase and α-Amylase: Inhibition of these enzymes is a therapeutic strategy for managing type 2 diabetes by reducing post-meal hyperglycemia. nih.govmdpi.com Research on indoline-2,3-dione-based benzene (B151609) sulfonamide derivatives has shown that chloro-substituted isatin (B1672199) moieties can be components of potent dual inhibitors of α-glucosidase and α-amylase. nih.gov One of the most potent compounds in a synthesized series, which included a chloro-substituted isatin, exhibited IC₅₀ values of 0.90 ± 0.10 µM for α-glucosidase and 1.10 ± 0.10 µM for α-amylase. nih.gov Generally, indoline-2,3-dione derivatives show a desirable profile of stronger α-glucosidase inhibition and weaker α-amylase inhibition compared to the standard drug acarbose, which may help reduce gastrointestinal side effects. nih.govresearchgate.net

| Enzyme | Related Compound Class | Representative IC₅₀ (µM) | Reference |

| α-Glucosidase | Chloro-substituted Isatin Derivative | 0.90 ± 0.10 | nih.gov |

| α-Amylase | Chloro-substituted Isatin Derivative | 1.10 ± 0.10 | nih.gov |

Inhibition of Protein Kinases (e.g., EGFR, BRAFV600E)

The epidermal growth factor receptor (EGFR) and BRAF kinases are key components of signaling pathways that regulate cell growth and proliferation; their mutations are common in various cancers. nih.govnih.gov While direct inhibitory data for this compound is limited, related structures have shown significant activity. For example, novel 5-chloro-indole-2-carboxamides have been developed as potent inhibitors of both wild-type EGFR and the resistant T790M mutant. nih.gov Furthermore, a dihydropyrazino[1,2-a]indole-1,4-dione derivative was identified as a potent dual inhibitor of EGFR and BRAFV600E, with an IC₅₀ of 45 nM for the latter. medchemexpress.com This indicates that the broader indole (B1671886) scaffold, particularly with a chlorine substitution at the 5-position, is a promising framework for targeting these oncogenic kinases.

Effects on Apoptotic and Anti-Apoptotic Protein Families (e.g., Bcl-2, Mcl-1)

The Bcl-2 family of proteins includes both pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Mcl-1) members that are central regulators of the intrinsic apoptosis pathway. mdpi.com Overexpression of anti-apoptotic proteins like Mcl-1 and Bcl-2 is a common mechanism by which cancer cells evade cell death. mdpi.commdpi.comnih.gov Mcl-1, in particular, is a critical survival factor in several hematological malignancies. nih.govnih.gov While direct binding studies of this compound to Bcl-2 family proteins are not widely reported, the induction of apoptosis is a known outcome of treatment with related indolin-2-one compounds. This apoptotic induction is often linked to upstream events, such as the inhibition of survival signaling pathways or the generation of oxidative stress, which in turn modulate the balance of pro- and anti-apoptotic Bcl-2 family proteins. nih.gov

Inhibition of Reductases (e.g., Thioredoxin Reductase)

Thioredoxin reductase (TrxR) is a key enzyme in the thioredoxin system, which maintains cellular redox homeostasis. nih.gov Due to its upregulation in many cancer cells to combat oxidative stress, TrxR is an attractive target for anticancer therapy. nih.govnih.gov Certain indolin-2-one compounds have been identified as potent TrxR inhibitors. nih.gov The mechanism of inhibition often involves the electrophilic nature of the indolinone scaffold, which can covalently bind to the selenocysteine (B57510) residue in the active site of TrxR. nih.gov This inhibition disrupts the cell's antioxidant capacity, leading to increased reactive oxygen species (ROS), oxidative stress, and subsequent activation of cell death pathways. nih.govscienceopen.com

Aminopeptidase N Inhibition Mechanisms

Aminopeptidase N (APN/CD13) is a zinc-containing metallopeptidase that plays a role in tumor invasion, metastasis, and angiogenesis. nih.govresearchgate.net A series of indoline-2,3-dione derivatives were designed and synthesized as APN inhibitors. Through activity assays, one compound in the series was found to exhibit potent and selective APN inhibition with an IC₅₀ value of 0.074 µM, highlighting the potential of this chemical scaffold for targeting APN. researchgate.net

Cellular Pathway Interventions and Pharmacological Responses in In Vitro Models

The enzymatic inhibition profiles of indoline-2,3-dione derivatives translate into distinct effects on cellular pathways. The inhibition of TrxR by indolin-2-one compounds has been shown to trigger a cascade of cellular events. nih.gov This inhibition leads to the oxidation of cellular thioredoxin, an increase in oxidative stress, and the activation of apoptosis signal-regulating kinase 1 (ASK1). nih.gov These events subsequently activate the p38 and JNK mitogen-activated protein kinase (MAPK) signaling pathways. The culmination of this pathway intervention is cell death characterized by apoptotic features, including PARP cleavage and caspase 3 activation. nih.gov Similarly, inhibition of protein kinases like EGFR by related 5-chloro-indole derivatives can block downstream signaling, suppress cell proliferation, and induce apoptosis. nih.gov

Due to a lack of available scientific data specifically for the chemical compound “this compound,” it is not possible to generate the requested article. Extensive searches for research on the biological activities of this specific compound, including its effects on cell cycle regulation, apoptosis, signal transduction pathways, and its antimicrobial, antiviral, or antioxidant mechanisms, did not yield any relevant scholarly articles or studies.

The user's instructions to strictly adhere to a detailed outline and focus solely on "this compound" cannot be fulfilled without existing research on this particular molecule. Providing information on related but distinct indoline-2,3-dione derivatives would violate the explicit constraints of the request. Therefore, in the absence of scientific literature on "this compound," the generation of a factually accurate and scientifically sound article as per the provided outline is not feasible.

Emerging Research Directions and Future Perspectives for Indoline 2,3 Dione Research

Development of Hybrid Molecules Incorporating the Indoline-2,3-dione Scaffold

The synthesis of hybrid molecules, which involves pharmacophore hybridization or molecular hybridization, is a contemporary strategy in drug discovery aimed at developing novel compounds with improved affinity, efficacy, and reduced side effects. This approach often involves linking the indoline-2,3-dione core with other biologically active moieties. For instance, isatin-based hybrids have been created by incorporating fragments such as thiazolidinone, quinoline, and various heterocyclic rings. These hybrid molecules are designed to interact with multiple biological targets, a concept that is particularly relevant in the development of treatments for multifactorial diseases like cancer. The rationale behind this approach is to combine the therapeutic advantages of two or more pharmacophores into a single molecular entity.

Advanced Computational Approaches in Rational Design and Optimization of Indoline-2,3-dione Derivatives

Computational chemistry plays a pivotal role in the rational design and optimization of novel therapeutic agents based on the indoline-2,3-dione scaffold. Techniques such as molecular docking, quantitative structure-activity relationship (QSAR) studies, and molecular dynamics simulations are extensively used to predict the binding affinities and interaction modes of isatin (B1672199) derivatives with various biological targets. These computational models help in understanding the structural requirements for biological activity and in designing new derivatives with enhanced potency and selectivity. For example, in silico studies are often employed to guide the synthesis of new compounds by predicting their absorption, distribution, metabolism, and excretion (ADME) properties, thereby reducing the time and cost associated with drug development.

Exploration of Novel Biological Targets and Therapeutic Areas for Indoline-2,3-dione Compounds

The indoline-2,3-dione scaffold is known for its wide range of biological activities, including anticancer, antiviral, antimicrobial, and anti-inflammatory properties. Ongoing research continues to explore novel biological targets and expand the therapeutic applications of its derivatives. For instance, certain isatin derivatives have been investigated as inhibitors of various kinases, proteases, and other enzymes implicated in disease pathogenesis. The versatility of the isatin core allows for structural modifications that can be tailored to target specific biological pathways. This exploration into new therapeutic areas is driven by the need for novel drugs to combat emerging diseases and overcome drug resistance.

Methodological Advancements in the Synthesis and Characterization of Complex Indoline-2,3-dione Structures

Continuous advancements in synthetic organic chemistry have led to the development of more efficient and versatile methods for the synthesis of complex indoline-2,3-dione derivatives. These advancements include the use of novel catalysts, green chemistry approaches, and multi-component reactions that allow for the construction of diverse molecular architectures with high yields and stereoselectivity. Concurrently, progress in analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and X-ray crystallography is crucial for the unambiguous characterization of these complex structures. These methodological improvements are essential for the generation of libraries of novel isatin derivatives for biological screening and drug discovery programs.

Q & A

Q. What are the common synthetic routes for 5-(3-Chlorophenyl)indoline-2,3-dione, and how can reaction conditions be optimized?

- Methodological Answer : A typical synthesis involves introducing substituents to the indoline-2,3-dione scaffold via nucleophilic substitution or condensation reactions. For example:

- Route 1 : Reacting 5-hydroxyindoline-2,3-dione with a chlorophenylating agent (e.g., 3-chlorobenzyl chloride) in a polar aprotic solvent like DMF, using K₂CO₃ as a base, under reflux (6–12 hours). Yields ~74% after recrystallization .

- Route 2 : Catalytic olefination of nitrobenzaldehyde derivatives followed by reduction, as seen in analogous indole syntheses. Solvents like dichloromethane or dimethylacetamide are used under inert atmospheres .

- Optimization : Key variables include solvent polarity (DMF enhances nucleophilicity), temperature (reflux minimizes side reactions), and base strength (K₂CO₃ vs. stronger bases for deprotonation).

Q. How is the molecular structure of this compound characterized experimentally?

- Methodological Answer : Structural elucidation combines:

- X-ray crystallography : Resolves bond lengths (e.g., C=O at 1.208 Å, N–C at 1.364–1.407 Å) and dihedral angles (e.g., 77.05° between aromatic rings) .

- Spectroscopy :

- NMR : ¹H/¹³C NMR identifies substituent positions (e.g., chlorine-induced deshielding).

- FT-IR : Confirms carbonyl stretches (~1700 cm⁻¹) and C–Cl vibrations .

- Mass spectrometry : Validates molecular weight (e.g., [M+H]⁺ at m/z 274.03 for C₁₄H₈ClNO₂) .

Q. What are the key physicochemical properties of this compound relevant to experimental design?

- Methodological Answer :

- Solubility : Low in water; soluble in DMF, DMSO, or dichloromethane. Pre-dissolve in DMF for reactions .

- Stability : Sensitive to light and moisture; store under inert gas at –20°C.

- Reactivity : The 3-chlorophenyl group directs electrophilic substitution to the para position, while the dione moiety participates in condensation reactions .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the reactivity and electronic properties of this compound?

- Methodological Answer :

- DFT Calculations : Optimize geometry at B3LYP/6-311++G(d,p) to model frontier molecular orbitals (FMOs). The HOMO-LUMO gap (~4.5 eV) indicates charge-transfer potential .

- Molecular Electrostatic Potential (MEP) : Maps show nucleophilic regions at the dione oxygen and electrophilic sites at the chlorophenyl ring .

- Docking Studies : Predict binding affinities to biological targets (e.g., enzymes) by simulating interactions with active sites, guided by π-π stacking and halogen bonding .

Q. How can contradictions in spectroscopic or crystallographic data between studies be resolved?

- Methodological Answer :

- Case Study : If NMR shifts vary, verify solvent effects (DMSO-d₆ vs. CDCl₃) and calibration standards. For crystallographic discrepancies, check space group assignments (e.g., monoclinic vs. orthorhombic) and refinement protocols (R-factors < 0.05) .

- Validation : Cross-reference with high-resolution techniques like synchrotron XRD or dynamic NMR for tautomeric equilibria .

Q. What strategies are effective in optimizing the yield of this compound derivatives for structure-activity relationship (SAR) studies?

- Methodological Answer :

- Parallel Synthesis : Use automated platforms to vary substituents (e.g., halogens, alkyl groups) on the indoline core .

- Catalysis : Employ Pd-catalyzed cross-coupling (Suzuki-Miyaura) for aryl functionalization. Ligands like XPhos enhance turnover .

- Purification : Combine column chromatography (silica gel, hexane/EtOAc) with recrystallization (methanol/water) to isolate pure products (>95% by HPLC) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.